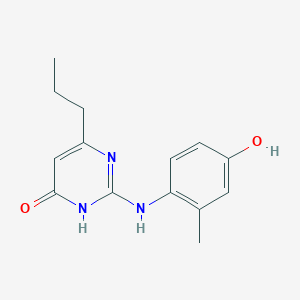
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of chlorine, difluoroethyl, and methyl groups attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide (e.g., difluoroethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃).
Methylation: The methyl group can be added through a methylation reaction using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反应分析
Types of Reactions
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyrimidine derivatives with new functional groups replacing the chlorine atom
科学研究应用
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of chlorine, difluoroethyl, and methyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 5-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-chloro-1-(2,2-difluoroethyl)-3-ethylpyrimidine-2,4(1H,3H)-dione
- 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-trione
Uniqueness
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of chlorine, difluoroethyl, and methyl groups attached to the pyrimidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H7ClF2N2O2 |
|---|---|
分子量 |
224.59 g/mol |
IUPAC 名称 |
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-11-6(13)2-4(8)12(7(11)14)3-5(9)10/h2,5H,3H2,1H3 |
InChI 键 |
TVMZQJGQYANAMC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(N(C1=O)CC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


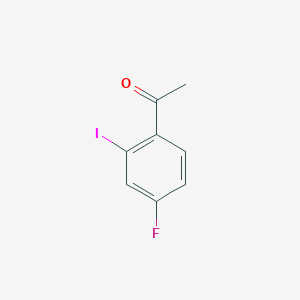

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14867275.png)

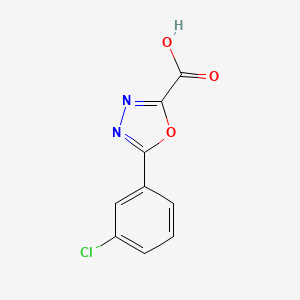
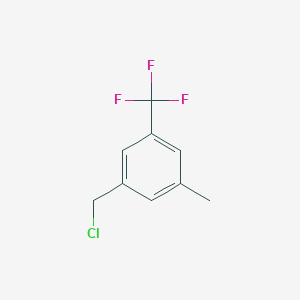

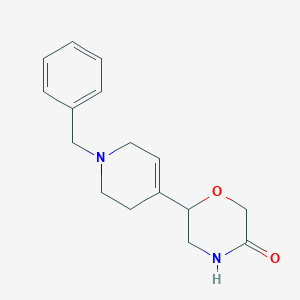
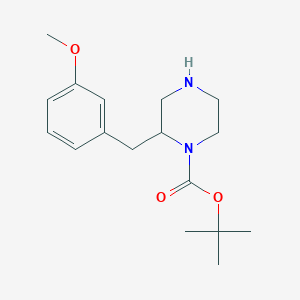
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
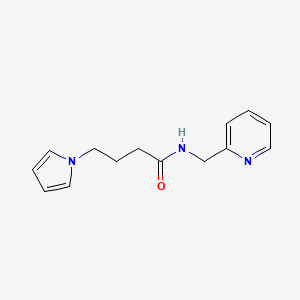
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)
